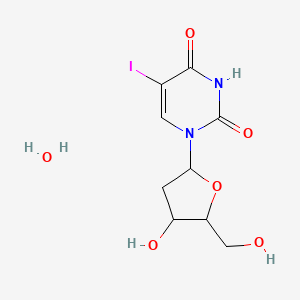
Uridine,2'-deoxy-5-iodo-, monohydrate (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine,2’-deoxy-5-iodo-, monohydrate (8CI,9CI), also known as Idoxuridine, is a synthetic nucleoside analog. It is structurally similar to thymidine, one of the four nucleosides in DNA. This compound is primarily used for its antiviral properties, particularly in the treatment of herpes simplex virus infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine,2’-deoxy-5-iodo-, monohydrate involves the iodination of 2’-deoxyuridine. The process typically includes the following steps:
Starting Material: 2’-deoxyuridine.
Iodination: The introduction of an iodine atom at the 5-position of the uracil ring. This is usually achieved using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide.
Purification: The product is purified through crystallization or chromatography to obtain the final compound.
Industrial Production Methods: Industrial production of Uridine,2’-deoxy-5-iodo-, monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale iodination of 2’-deoxyuridine.
Purification: Industrial purification techniques such as large-scale chromatography or recrystallization.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: Uridine,2’-deoxy-5-iodo-, monohydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with a thiol group would yield a thioether derivative .
Scientific Research Applications
Uridine,2’-deoxy-5-iodo-, monohydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Utilized as an antiviral agent, particularly in the treatment of herpes simplex virus infections.
Industry: Applied in the production of antiviral medications and research reagents.
Mechanism of Action
Uridine,2’-deoxy-5-iodo-, monohydrate exerts its effects by incorporating into viral DNA in place of thymidine. This incorporation disrupts the normal function of viral DNA, inhibiting viral replication. The compound specifically targets viral DNA polymerases, preventing the synthesis of functional viral DNA .
Comparison with Similar Compounds
Thymidine: A natural nucleoside in DNA.
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with antiviral properties.
2’-Deoxyuridine: The non-iodinated form of the compound.
Uniqueness: Uridine,2’-deoxy-5-iodo-, monohydrate is unique due to its iodine atom at the 5-position, which enhances its antiviral activity. This modification allows it to effectively inhibit viral DNA synthesis, making it a potent antiviral agent .
Properties
Molecular Formula |
C9H13IN2O6 |
|---|---|
Molecular Weight |
372.11 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C9H11IN2O5.H2O/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3H2,(H,11,15,16);1H2 |
InChI Key |
JWEOOFXTRSOJNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


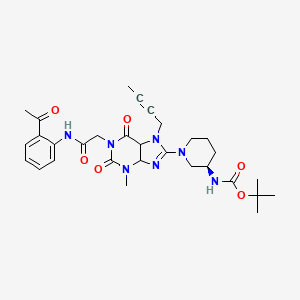
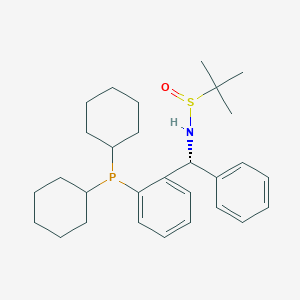
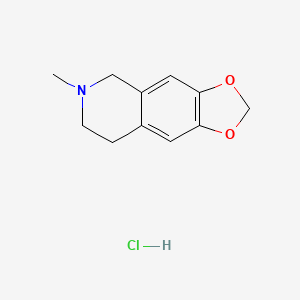
![4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline](/img/structure/B12298570.png)



![2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid](/img/structure/B12298604.png)
![DOTA-NOC, DOTA-[Nal3]-octreotide](/img/structure/B12298608.png)
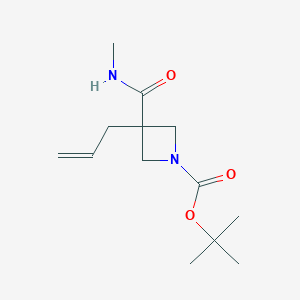
![[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)](/img/structure/B12298616.png)
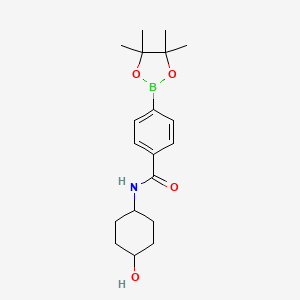
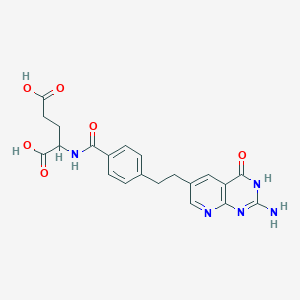
![5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12298638.png)
